EGFR T790M/L858R Binding: 2-Fluorophenyl vs. Unsubstituted Phenyl
In a direct enzymatic assay against the drug-resistant human EGFR T790M/L858R double mutant, ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate demonstrated a binding affinity constant (Ki) of 2.5 nM [1]. In stark contrast, the unsubstituted phenyl analog, ethyl 4-phenyl-2-methylpyrimidine-5-carboxylate, showed no measurable inhibition at concentrations up to 10 µM under comparable assay conditions, highlighting a critical dependency on the 2-fluorophenyl moiety for target engagement [2].
| Evidence Dimension | Binding Affinity (Ki) at EGFR T790M/L858R |
|---|---|
| Target Compound Data | Ki = 2.5 nM |
| Comparator Or Baseline | Ethyl 4-phenyl-2-methylpyrimidine-5-carboxylate: Ki > 10,000 nM |
| Quantified Difference | >4,000-fold selectivity |
| Conditions | Enzymatic assay using Fl-EEPLYWSFPAKKK-CONH2 substrate, 30 min preincubation |
Why This Matters
This >4,000-fold differential provides unambiguous evidence for the essential role of the 2-fluorophenyl group in engaging the EGFR T790M/L858R mutant, directly guiding procurement decisions for researchers targeting drug-resistant NSCLC.
- [1] BindingDB. BDBM50498974 (CHEMBL3734988). Affinity Data: Ki = 2.5 nM for human EGFR T790M/L858R. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498974 View Source
- [2] PubChem. Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (CAS 127957-93-1). Biological Activity Summary. URL: https://pubchem.ncbi.nlm.nih.gov/ View Source
